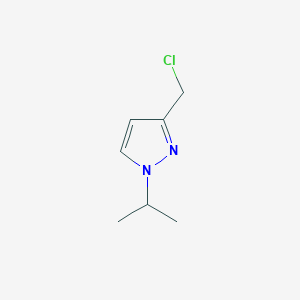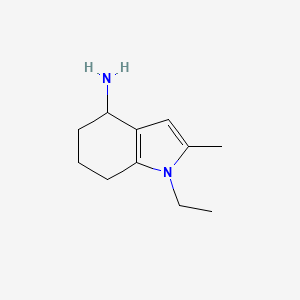
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde
Vue d'ensemble
Description
“5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “5-(3-bromophenyl)” part indicates a bromophenyl group attached to the 5th carbon of the imidazole ring. The “2-carbaldehyde” part indicates a formyl group (CHO) attached to the 2nd carbon of the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the bromophenyl and formyl groups attached at the 5th and 2nd positions, respectively. The bromine atom in the bromophenyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the bromophenyl group, and the formyl group. The bromine atom is a good leaving group, which could make the bromophenyl group reactive in certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the bromophenyl group, and the formyl group. The bromine atom is a heavy atom that could significantly influence the compound’s properties .
Applications De Recherche Scientifique
Synthesis and Application in Alkaloid Production
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde is used in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which serve as key building blocks for the efficient synthesis of 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A (Ando & Terashima, 2010).
Photophysical Studies
This compound has been analyzed through photophysical studies to understand its structural characteristics and reaction in different solvents. These studies include X-ray diffraction analysis and investigation of the emission spectrum, which is essential for understanding the compound's behavior in various environments (Singh et al., 2013).
Synthesis of New Imidazole Carbaldehyde Derivatives
4-Methyl-5-imidazole carbaldehyde derivatives, starting from 4-methyl-1H-imidazole-5-carbaldehyde, have been developed. These derivatives display potential biological activities and could be precursors for the synthesis of other imidazolium derivatives (Orhan et al., 2019).
Catalytic Synthesis of 1H-imidazole-5-carbaldehydes
A copper-catalyzed oxidative coupling reaction has been developed for the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is noted for its functional group compatibility, use of inexpensive catalysts, and high atom economy under mild conditions (Li et al., 2015).
pH-Sensitive Spin Probes Synthesis
The compound has been utilized in the synthesis of new pH-sensitive spin probes. This involves the preparation of 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, further leading to the creation of stable nitroxides, important in various chemical and biological applications (Kirilyuk et al., 2003).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been found to affect the fatty acid biosynthesis pathway by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh] enzyme . This could potentially lead to the disruption of bacterial cell wall synthesis, thereby exerting an antimicrobial effect.
Pharmacokinetics
Similar compounds have been found to have satisfactory absorption and distribution profiles
Result of Action
Similar compounds have demonstrated significant anticancer activity against a few cancer cell lines . The most sensitive cancer cell line to the tested compound was the CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHHVPDVQOPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)
![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)
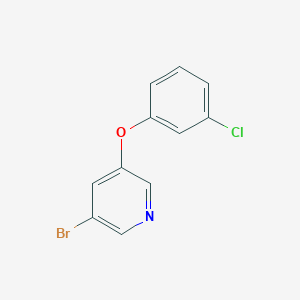
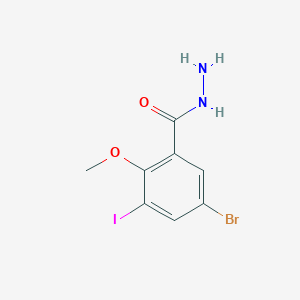

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)
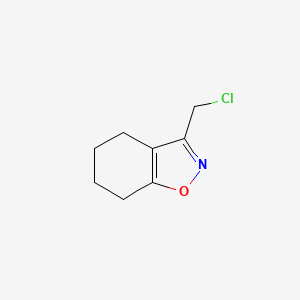
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)
![N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide](/img/structure/B1373738.png)

